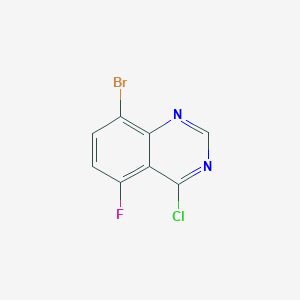
8-Bromo-4-chloro-5-fluoroquinazoline
Overview
Description
8-Bromo-4-chloro-5-fluoroquinazoline is an organic compound that is used in scientific research as a reagent and catalyst in a variety of organic synthesis reactions. It is an important building block in the development of new pharmaceuticals and other compounds. This compound has been studied extensively in the lab and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Chemistry and Synthesis of Quinazoline Derivatives
Quinazoline derivatives, including those modified with halogens like bromo, chloro, and fluoro groups, are of significant interest due to their diverse biological activities. These compounds serve as a foundation for developing novel pharmacologically potent agents targeting various therapeutic areas, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral applications, as well as for the treatment of neurodegenerative disorders. The chemical modification of quinazoline scaffolds, such as 8-Bromo-4-chloro-5-fluoroquinazoline, is a key research area aimed at enhancing their drug-like properties and biological efficacy (Gupta, Luxami, & Paul, 2021).
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Research into quinazoline derivatives has highlighted their potential as antimicrobial and antifungal agents. Compounds with halogen substitutions have shown potent activity, indicating their utility in developing treatments for bacterial and fungal infections. Such findings underscore the importance of exploring the biological activities of halogenated quinazolines, including the 8-Bromo-4-chloro-5-fluoroquinazoline, for potential antimicrobial applications (Pankaj, Vikas, Minu, & Abhishek, 2015).
Cancer Research : The interest in quinazoline derivatives extends to cancer research, where their anti-proliferative effects are explored. The synthesis and modification of these compounds aim to develop targeted therapies for various cancers, highlighting the potential role of 8-Bromo-4-chloro-5-fluoroquinazoline in oncological studies (Abbruzzese & Levin, 1989).
Sensor Development for Metal Ions : The development of sensors for metal ions is another application area. Quinazoline derivatives are used in designing fluorescent probes for zinc ion determination, indicating potential uses of halogenated quinazolines in environmental and biological monitoring applications. This research area could include the development of sensors based on the specific interactions of 8-Bromo-4-chloro-5-fluoroquinazoline with metal ions, leveraging its unique structural features for selective detection (Mohamad, Zakaria, Daud, Tan, Ta, Heng, & Hassan, 2021).
Safety And Hazards
properties
IUPAC Name |
8-bromo-4-chloro-5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFGGFMDBYBJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-5-fluoroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




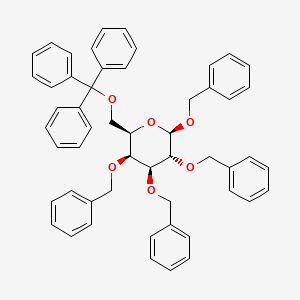
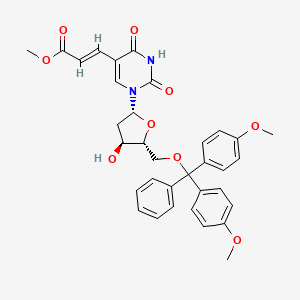
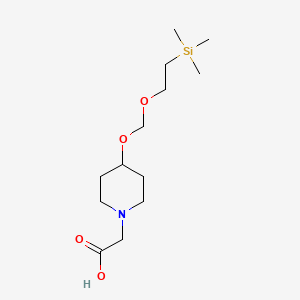
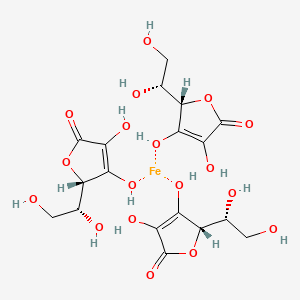
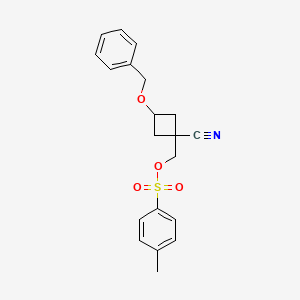
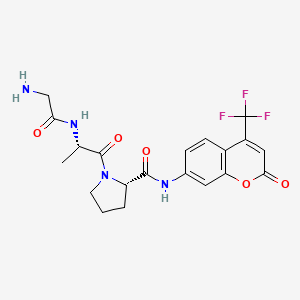
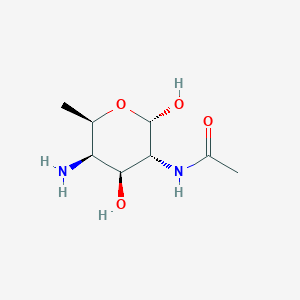
![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
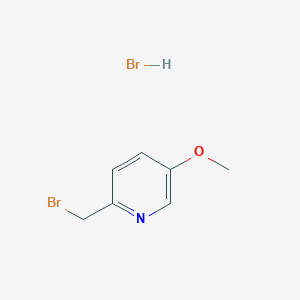
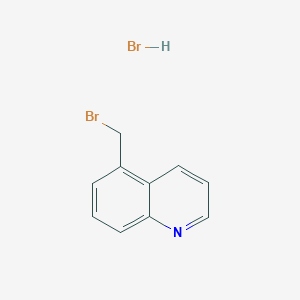
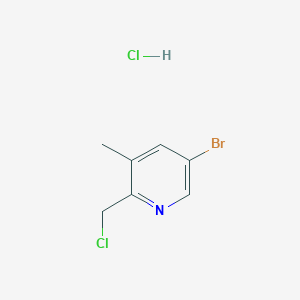
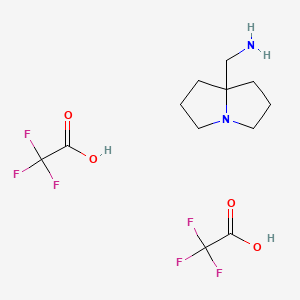
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)